molecular formula C24H20N4O4S B3691071 N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide

Cat. No.: B3691071
M. Wt: 460.5 g/mol
InChI Key: HXZMGMKSJBAWBL-UHFFFAOYSA-N
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Description

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

The synthesis of N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the benzoxazole ring, followed by the introduction of the carbamothioyl and nitrobenzamide groups. Common reagents used in these reactions include 2-aminophenol, aldehydes, isothiocyanates, and nitrobenzoyl chlorides. The reaction conditions usually involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like acids or bases to facilitate the reactions .

Chemical Reactions Analysis

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: It has shown potential in anticancer research, particularly against colorectal carcinoma cell lines. Its anti-inflammatory properties are also being explored for therapeutic applications.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes and pigments

Mechanism of Action

The mechanism of action of N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide involves its interaction with various molecular targets. The compound can inhibit the growth of microbial cells by interfering with their cell wall synthesis or protein function. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate multiple biological processes makes it a promising candidate for further research .

Comparison with Similar Compounds

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-3-15-7-12-21-19(13-15)26-23(32-21)16-8-10-17(11-9-16)25-24(33)27-22(29)18-5-4-6-20(14(18)2)28(30)31/h4-13H,3H2,1-2H3,(H2,25,27,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZMGMKSJBAWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide
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N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide
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N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide
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N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide
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N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide
Reactant of Route 6
N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide

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